molecular formula C11H12O5 B109489 2-(2-Ethoxy-4-formylphenoxy)acetic acid CAS No. 51264-76-7

2-(2-Ethoxy-4-formylphenoxy)acetic acid

Cat. No. B109489
CAS RN: 51264-76-7
M. Wt: 224.21 g/mol
InChI Key: BALVFSVIEQRSSY-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-4-formylphenoxy)acetic acid is a chemical compound with the molecular formula C11H12O5 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-(2-Ethoxy-4-formylphenoxy)acetic acid is represented by the SMILES string CCOc1cc(C=O)ccc1OCC(O)=O . The InChI key for this compound is BALVFSVIEQRSSY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Ethoxy-4-formylphenoxy)acetic acid is 224.21 . It is a solid at room temperature .

Scientific Research Applications

Antimycobacterial Activity

A study explored the synthesis of phenoxy acetic acid derivatives, including those related to 2-(2-Ethoxy-4-formylphenoxy)acetic acid, for their potential antimycobacterial properties against Mycobacterium tuberculosis H37Rv. These compounds were synthesized through the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones, followed by reactions with acid hydrazide, demonstrating a targeted approach in antimycobacterial drug development (Yar et al., 2006).

Antimicrobial Evaluation

Another study synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, evaluating their antimicrobial activities against several strains of microbes. The synthesis involved cyclization of carboxylic acid groups with thiosemicarbazide, indicating the versatility of 2-(2-Ethoxy-4-formylphenoxy)acetic acid derivatives in generating compounds with significant antimicrobial potential (Noolvi et al., 2016).

Antibacterial Properties

Research on the synthesis and biological evaluation of di-n-butyltin di-2-(2-methoxy-4-formylphenoxy)acetic ester highlighted its antibacterial properties. This study not only demonstrated the compound's synthesis but also provided insights into its crystal structure and observed notable antibacterial activity, suggesting its potential in antibacterial applications (Wanli, 2007).

Chiral Auxiliary Applications

Exploratory research into hydroxyphosphinylacetic acids, closely related to 2-(2-Ethoxy-4-formylphenoxy)acetic acid, examined their use as chiral auxiliary compounds. This study aimed to evaluate the potential of these compounds in resolving chiral amine and alcohol derivatives, showcasing the broader chemical utility and application in stereoselective synthesis (Majewska, 2019).

Safety And Hazards

The compound is classified under GHS07 for safety. It has a hazard statement H302, which indicates that it is harmful if swallowed . It is advised to be stored in an inert atmosphere at 2-8°C .

properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-15-10-5-8(6-12)3-4-9(10)16-7-11(13)14/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALVFSVIEQRSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281020
Record name 2-(2-Ethoxy-4-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxy-4-formylphenoxy)acetic acid

CAS RN

51264-76-7
Record name 2-(2-Ethoxy-4-formylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51264-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethoxy-4-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethoxy-4-formylphenoxy)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Hydroxy-3-ethoxybenzaldehyde (5.0 g, 36 mmol), potassium carbonate (5.0 g, 36 mmol), and t-butyl bromoacetate (5.9 mL, 36 mmol) were heated to 55° C. overnight in DMF (35 mL). After removal of solvent, the mixture was extracted with EtOAc and water, then brine. After drying (Na2SO4), solvent was removed no yield a white solid (9.7 g). mp 90°-92.6° C. MS(NH3): 298 (base, M+NH4).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

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